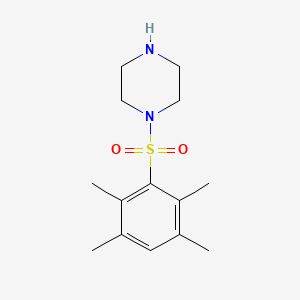

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine

Descripción

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine is a sulfonamide-substituted piperazine derivative characterized by a benzenesulfonyl group with four methyl substituents at the 2-, 3-, 5-, and 6-positions. This compound’s structural features, including the electron-withdrawing sulfonyl group and steric hindrance from the tetramethylbenzene moiety, influence its physicochemical properties, receptor interactions, and metabolic stability.

Propiedades

IUPAC Name |

1-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-10-9-11(2)13(4)14(12(10)3)19(17,18)16-7-5-15-6-8-16/h9,15H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUKEMDGNYTFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCNCC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Aplicaciones Científicas De Investigación

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Derivatives of piperazine, including this compound, are explored for their pharmacological effects. They are used in the development of drugs for treating various medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Structural Classification of Piperazine Derivatives

Piperazine derivatives are broadly categorized into two groups based on substitution patterns:

- Benzylpiperazines : Feature a benzyl group attached to the piperazine nitrogen (e.g., N-benzylpiperazine (BZP), 1-(4-fluorobenzyl)piperazine (pFBP)) .

- Phenylpiperazines : Include a phenyl group directly linked to the piperazine nitrogen (e.g., 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP)) .

- Sulfonylpiperazines : Characterized by a sulfonyl group substituent (e.g., 1-(4-methylphenyl)sulfonylpiperazine, 1-(2-nitrophenyl)sulfonylpiperazine) .

The target compound belongs to the sulfonylpiperazine subclass, distinguished by its tetramethylbenzene sulfonyl group.

Key Structural and Functional Differences

Table 1: Comparative Analysis of Selected Piperazine Derivatives

*Molecular weights estimated based on structural formulas.

Structure–Activity Relationships (SAR)

- Steric Effects : The tetramethyl substitution on the benzene ring introduces significant steric hindrance, which may limit interactions with flat binding pockets (e.g., serotonin receptors) but improve selectivity for bulkier targets .

Metabolic and Pharmacokinetic Considerations

- Sulfonylpiperazines : The sulfonyl group is resistant to common Phase I metabolism (e.g., cytochrome P450 oxidation), favoring excretion via Phase II conjugation or renal clearance .

- Benzyl/Phenylpiperazines : These undergo extensive aromatic hydroxylation and glucuronidation, as seen in mCPP and TFMPP .

- Nitro-Substituted Derivatives : Compounds like 1-(2-nitrophenyl)sulfonylpiperazine may undergo nitro-reduction to amine metabolites, altering toxicity profiles .

Actividad Biológica

1-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine is a synthetic compound derived from piperazine, a well-known scaffold in medicinal chemistry. Piperazine derivatives have been extensively studied for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a sulfonyl group derived from tetramethylbenzene. The structural formula can be represented as follows:

This compound is characterized by its unique sulfonyl moiety that enhances its solubility and reactivity compared to other piperazine derivatives.

Anticancer Activity

Research has shown that compounds containing piperazine rings exhibit significant anticancer properties. A study highlighted the effectiveness of various piperazine derivatives against multiple cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the nanomolar range against human cancer cell lines such as HeLa and MCF7 .

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HeLa | TBD |

| RX-5902 | MCF7 | 10-20 |

| Piperazine derivative X | MDA-MB-231 | 11.3 |

Antimicrobial Activity

Piperazine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives show potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes within microbial cells .

Anti-inflammatory Effects

The anti-inflammatory potential of piperazine derivatives has been documented in several studies. Compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .

Study on Anticancer Mechanism

In a notable case study involving RX-5902 (a piperazine derivative), researchers identified its mechanism of action as targeting the p68 RNA helicase. The compound inhibited β-catenin dependent ATPase activity and downregulated genes associated with cancer progression such as c-Myc and cyclin D1 . This suggests that similar mechanisms may be exploitable in developing therapies based on this compound.

Synthesis and Biological Evaluation

Another study synthesized a series of piperazine derivatives with varying substituents to evaluate their biological activities. The results indicated that modifications at the sulfonyl position significantly influenced the compounds' efficacy against cancer cells . This highlights the importance of structural diversity in enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.